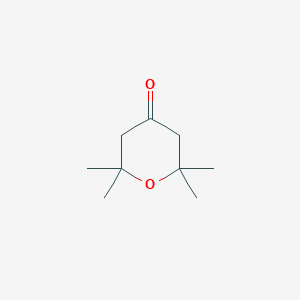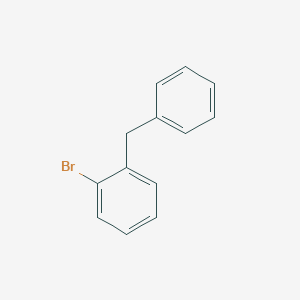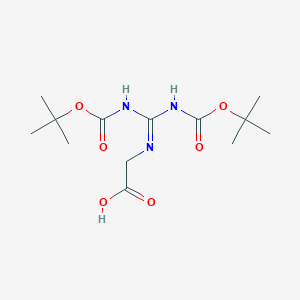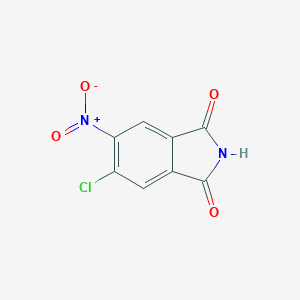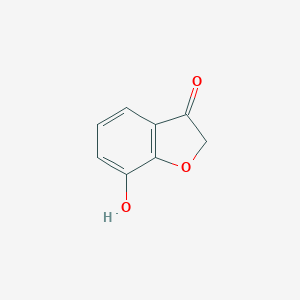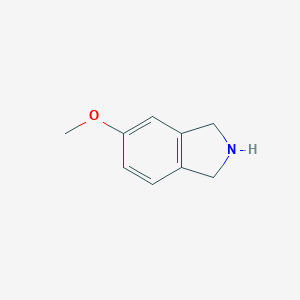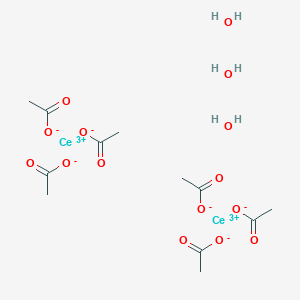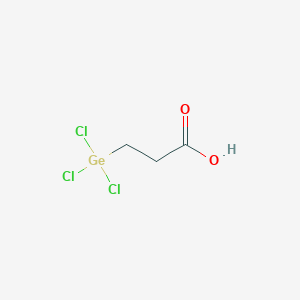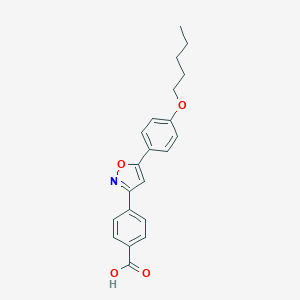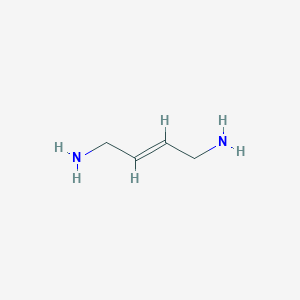
1,4-Diamino-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-2-butene, also known as DAB, is a small molecule that has been extensively studied for its potential applications in various fields of science. It is a diamine that contains two amino groups and one double bond, making it a versatile compound for use in chemical reactions.
Wirkmechanismus
1,4-Diamino-2-butene has been shown to interact with proteins in a variety of ways, including covalent modification, hydrogen bonding, and electrostatic interactions. It has been shown to inhibit the activity of enzymes involved in various physiological processes, including DNA replication and protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to improve cognitive function in animal models, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Diamino-2-butene has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also stable under a variety of conditions, making it easy to handle and store. However, this compound has some limitations as well. It can be toxic at high concentrations, making it important to handle with care. Additionally, its reactivity can make it difficult to control in some reactions.
Zukünftige Richtungen
There are several potential future directions for research on 1,4-Diamino-2-butene. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in various types of cancer and to optimize its delivery to tumor cells. Another area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its mechanism of action and its potential for improving cognitive function in humans. Additionally, this compound could be explored as a potential probe for studying protein structure and function. Further studies are needed to determine its suitability for this application and to optimize its use in protein studies.
Conclusion
In conclusion, this compound is a versatile compound with potential applications in various fields of science. Its synthesis method is relatively simple, and it has been extensively studied for its potential as a cancer therapy, treatment for inflammatory diseases, and probe for studying protein structure and function. While it has some limitations, its stability and reactivity make it a promising candidate for further research in these areas and beyond.
Synthesemethoden
1,4-Diamino-2-butene can be synthesized through a few different methods, including the reaction between 1,4-diaminobutane and acrolein or the reaction between 2,3-dimethyl-2-butene and hydrazine. The latter method is preferred due to its higher yield and lower cost. The reaction occurs in the presence of a catalyst, such as palladium on carbon, and results in the formation of this compound as the main product.
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-2-butene has been studied extensively for its potential applications in various fields of science. In organic chemistry, it has been used as a building block for the synthesis of various compounds, including biologically active molecules. In materials science, it has been incorporated into polymers to improve their mechanical properties. In biochemistry, it has been used as a probe to study the structure and function of proteins.
Eigenschaften
CAS-Nummer |
18231-61-3 |
|---|---|
Molekularformel |
C4H10N2 |
Molekulargewicht |
86.14 g/mol |
IUPAC-Name |
(E)-but-2-ene-1,4-diamine |
InChI |
InChI=1S/C4H10N2/c5-3-1-2-4-6/h1-2H,3-6H2/b2-1+ |
InChI-Schlüssel |
FPYGTMVTDDBHRP-OWOJBTEDSA-N |
Isomerische SMILES |
C(/C=C/CN)N |
SMILES |
C(C=CCN)N |
Kanonische SMILES |
C(C=CCN)N |
Andere CAS-Nummern |
40930-37-8 |
Piktogramme |
Corrosive; Irritant |
Synonyme |
1,4-diamino-2-butene 1,4-diaminobut-2-ene diaminobutene E-BED diamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



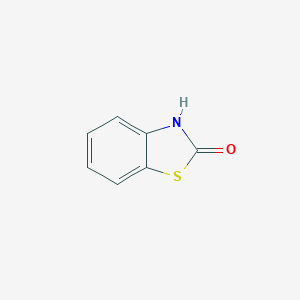
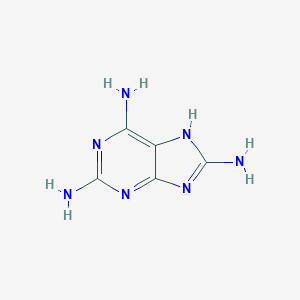
![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B105606.png)
